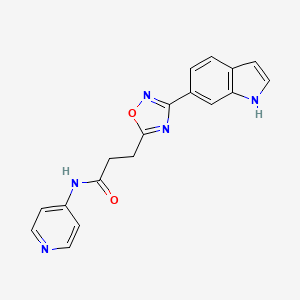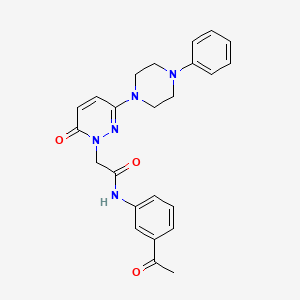![molecular formula C20H20N4O4 B12164271 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12164271.png)
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-メトキシベンジル)-1H-1,2,4-トリアゾール-5-イル]-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-カルボキサミドは、さまざまな科学研究分野で注目を集めている複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[3-(4-メトキシベンジル)-1H-1,2,4-トリアゾール-5-イル]-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。 一般的なアプローチの1つは、3-アミノベンザンタノンとアニソアルデヒドの縮合、続いて水素化ホウ素ナトリウムによる還元が含まれます 。この方法は、目的のアミン誘導体の形成を保証し、さらに機能化して最終的な化合物を得ることができます。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模で行う場合がありますが、高収率と高純度を確保するために、自動反応器と最適化された反応条件を使用します。 有機リチウム試薬とホモロゲーション反応を使用して、化合物の複雑な構造に必要な炭素-炭素結合を構築することもできます .
化学反応の分析
反応の種類
N-[3-(4-メトキシベンジル)-1H-1,2,4-トリアゾール-5-イル]-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-カルボキサミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して実行できます。
置換: 求核置換反応は、ハロゲン化アルキルやアシルクロリドなどの試薬を使用して、ベンジルまたはトリアゾール部分で起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化アルキル。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性がありますが、還元は通常、アルコールまたはアミンを生成します。
科学研究への応用
N-[3-(4-メトキシベンジル)-1H-1,2,4-トリアゾール-5-イル]-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-カルボキサミドは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗菌および抗がん特性を含む、潜在的な生物学的活性について調査されています.
医学: そのユニークな構造と生物学的活性により、潜在的な治療薬として検討されています。
産業: 新素材や化学プロセスの開発に利用されます。
科学的研究の応用
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-[3-(4-メトキシベンジル)-1H-1,2,4-トリアゾール-5-イル]-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用に関与しています。たとえば、特定の酵素または受容体を阻害して、細胞プロセスを変化させる可能性があります。 正確な分子標的および経路は、特定の用途と生物学的状況によって異なる可能性があります .
類似化合物の比較
類似化合物
ユニークさ
N-[3-(4-メトキシベンジル)-1H-1,2,4-トリアゾール-5-イル]-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-カルボキサミドは、トリアゾール環とベンゾジオキセピン部分のユニークな組み合わせにより際立っており、これは独特の化学的および生物学的特性をもたらします。このユニークさは、さまざまな研究および産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N-(4-Methoxybenzyl) thiosemicarbazone derivatives
Uniqueness
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide stands out due to its unique combination of a triazole ring and a benzodioxepine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H20N4O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C20H20N4O4/c1-26-15-6-3-13(4-7-15)11-18-21-20(24-23-18)22-19(25)14-5-8-16-17(12-14)28-10-2-9-27-16/h3-8,12H,2,9-11H2,1H3,(H2,21,22,23,24,25) |
InChIキー |
ICCNQHQYBNCCBC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3=CC4=C(C=C3)OCCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 4-[(4-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12164195.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164199.png)
![methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12164207.png)
![(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B12164209.png)
![(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12164216.png)
![3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164226.png)


![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164240.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12164258.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12164262.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164270.png)
